4-Methylumbelliferyl-Oleat

Übersicht

Beschreibung

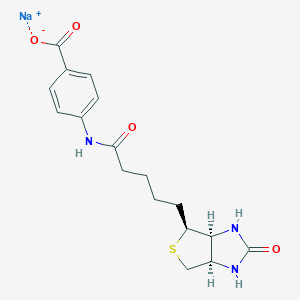

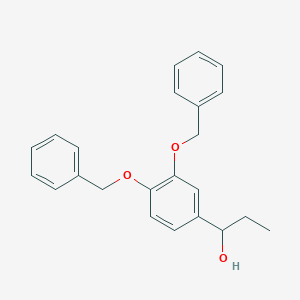

4-Methylumbelliferyl oleate is a fluorogenic substrate used primarily for the measurement of lipase activity. It is a compound that, when cleaved by lipases, releases 4-methylumbelliferone, a fluorescent molecule. This property makes it highly valuable in biochemical assays and research .

Wissenschaftliche Forschungsanwendungen

4-Methylumbelliferyl Oleat wird in verschiedenen Bereichen der wissenschaftlichen Forschung weit verbreitet eingesetzt:

Chemie: Es dient als Substrat in enzymatischen Assays zur Messung der Lipaseaktivität.

Biologie: Verwendet, um den Lipidstoffwechsel und die Enzymkinetik zu untersuchen.

Medizin: In diagnostischen Assays eingesetzt, um die Lipaseaktivität in biologischen Proben nachzuweisen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methylumbelliferyl Oleat beinhaltet seine Hydrolyse durch Lipase-Enzyme. Die Lipase interagiert mit der Esterbindung in 4-Methylumbelliferyl Oleat und spaltet diese, wodurch 4-Methylumbelliferon freigesetzt wird. Diese fluoreszierende Verbindung kann dann gemessen werden, um die Lipaseaktivität zu quantifizieren. Dieser Prozess liefert Einblicke in den Lipidstoffwechsel und verwandte biochemische Pfade .

Wirkmechanismus

Target of Action

4-Methylumbelliferyl oleate primarily targets acid and alkaline lipases .

Mode of Action

4-Methylumbelliferyl oleate acts as a fluorogenic substrate for lipases . When this compound is used as a substrate for lipases, it is cleaved, releasing 4-Methylumbelliferone . The excitation wavelength for this process is dependent on the pH, with values of 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylumbelliferyl oleate is the lipase-catalyzed hydrolysis of lipids . The cleavage of 4-Methylumbelliferyl oleate by lipases results in the release of 4-Methylumbelliferone, which can be monitored at 450 nm . This process allows for the continuous monitoring of lipase activity, providing insights into the functioning and regulation of lipid metabolism pathways .

Pharmacokinetics

It is known that this compound is soluble in pyridine and ethyl acetate , which may influence its bioavailability and distribution within the body.

Result of Action

The cleavage of 4-Methylumbelliferyl oleate by lipases results in the release of 4-Methylumbelliferone . This released compound can be monitored fluorometrically, providing a measure of lipase activity . Therefore, the action of 4-Methylumbelliferyl oleate can help in understanding the function and regulation of lipases, and by extension, lipid metabolism.

Action Environment

The action of 4-Methylumbelliferyl oleate is influenced by the pH of the environment . The excitation wavelength for the release of 4-Methylumbelliferone is pH-dependent . Therefore, changes in environmental pH can influence the efficacy of 4-Methylumbelliferyl oleate as a fluorogenic substrate for lipases.

Biochemische Analyse

Biochemical Properties

4-Methylumbelliferyl oleate is a substrate for both acid and alkaline lipases . When cleaved by lipases, it liberates 4-Methylumbelliferyl, which can be detected by fluorescence (Ex/Em=320/450 nm) .

Cellular Effects

The effects of 4-Methylumbelliferyl oleate on cells are primarily related to its role as a substrate for lipases. By serving as a substrate, it can influence the activity of these enzymes and thereby affect lipid metabolism within the cell .

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl oleate involves its cleavage by lipases. This cleavage liberates 4-Methylumbelliferyl, which can then be detected by fluorescence .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methylumbelliferyl oleate in laboratory settings are largely dependent on the activity of lipases. As lipase activity varies, so too will the rate of cleavage of 4-Methylumbelliferyl oleate and the subsequent release of 4-Methylumbelliferyl .

Metabolic Pathways

4-Methylumbelliferyl oleate is involved in lipid metabolism, serving as a substrate for lipases. The cleavage of 4-Methylumbelliferyl oleate by lipases is a key step in the metabolism of this compound .

Transport and Distribution

The transport and distribution of 4-Methylumbelliferyl oleate within cells and tissues are likely to be influenced by the presence and activity of lipases. These enzymes would be expected to cleave 4-Methylumbelliferyl oleate, affecting its distribution .

Subcellular Localization

The subcellular localization of 4-Methylumbelliferyl oleate is likely to be influenced by the localization of lipases, as these are the enzymes that cleave this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

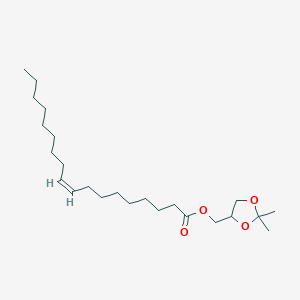

4-Methylumbelliferyl oleate can be synthesized by esterification of 4-methylumbelliferone with oleic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of 4-methylumbelliferyl oleate may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Methylumbelliferyl Oleat unterliegt hauptsächlich Hydrolysereaktionen, die von Lipasen katalysiert werden. Diese Hydrolyse führt zur Spaltung der Esterbindung, wobei 4-Methylumbelliferon und Ölsäure freigesetzt werden .

Häufige Reagenzien und Bedingungen

Reagenzien: Lipasen, Wasser

Bedingungen: wässrige Pufferlösungen, typischerweise bei pH 7,4 für optimale Enzymaktivität.

Hauptprodukte

Die Hauptprodukte, die bei der Hydrolyse von 4-Methylumbelliferyl Oleat entstehen, sind 4-Methylumbelliferon und Ölsäure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Methylumbelliferyl Butyrat

- 4-Methylumbelliferyl Heptanat

- 4-Methylumbelliferyl β-D-Glucopyranosid

Einzigartigkeit

4-Methylumbelliferyl Oleat ist aufgrund seiner spezifischen Interaktion mit Lipasen und seiner Fähigkeit, bei Hydrolyse ein stark fluoreszierendes Produkt freizusetzen, einzigartig. Dies macht es besonders nützlich für empfindliche und spezifische Assays der Lipaseaktivität, wodurch es sich von anderen ähnlichen Verbindungen unterscheidet .

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQFKJYKCVDLPT-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310470 | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18323-58-5 | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18323-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018323585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)